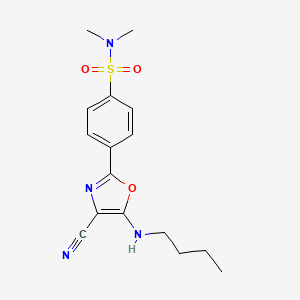
3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, showcasing the versatility of benzamide frameworks in drug chemistry . Similarly, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent for imaging B-Raf(V600E) in cancers was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, demonstrating the complex synthetic routes that can be employed to create benzamide derivatives with specific functionalities .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, vibrational spectroscopic studies and DFT calculations were used to analyze the structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, revealing insights into the NH-stretching wavenumber and charge transfer interactions . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, IR spectroscopy, and DFT calculations, providing a comprehensive understanding of the molecule's geometry and electronic properties .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their applications in sensing and imaging. For instance, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were prepared and applied as fluorescent probes for sensing pH and metal cations, showcasing the reactivity of the fluorophenol moiety in these compounds . The synthesis of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide also highlights the ability of benzamide derivatives to form coordination compounds with metal ions, which can have significant biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. The spectroscopic and theoretical studies of 2-Hydroxy-N-(2-phenylethyl)benzamide (SAL-3) revealed interesting phenomena such as dual fluorescence, which are related to conformational effects and excited state intramolecular proton transfer (ESIPT) . The thermal analysis of new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide provided insights into their stability and potential as antitumor agents . Additionally, the solubility and thermal properties of polyamides derived from benzamide-based diamines were investigated, demonstrating the influence of molecular structure on material properties .
Scientific Research Applications
Synthesis and Characterization
- The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, related to 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide, was explored for potential PET imaging in cancer research. This synthesis involved multiple steps and yielded a compound useful for radiolabeling in cancer imaging studies (Wang, Gao, Miller, & Zheng, 2013).
Functionalization in Polymer Chemistry
- Research on the anionic synthesis of aromatic amide and carboxyl functionalized polymers demonstrated the utility of similar benzamide compounds in polymer science. These studies involved the chain-end functionalization of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide, illustrating the relevance of benzamide derivatives in advanced material synthesis (Summers & Quirk, 1998).
Catalytic Applications in Organic Synthesis
- A study on Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers provided insights into the use of difluorinated benzamides in organic synthesis. This research highlighted the synthesis of difluorinated compounds from fluorinated synthons, demonstrating the versatility of such compounds in synthetic chemistry (Cui et al., 2023).
Antipathogenic Applications
- In the study of thiourea derivatives, compounds similar to 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide showed significant antipathogenic activity. This research provides a basis for the potential antimicrobial applications of benzamide derivatives (Limban, Marutescu, & Chifiriuc, 2011).
Magnetic and Structural Studies
- In magnetic and structural studies, the use of a trianionic ligand similar to 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide demonstrated its application in synthesizing single molecule magnets. This research underscores the potential of benzamide derivatives in the development of novel magnetic materials (Costes, Shova, & Wernsdorfer, 2008).
Mechanism of Action
Target of Action
The primary target of “3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide” is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway .
Biochemical Pathways
The affected pathways are related to the MAP kinase signal transduction pathway . The downstream effects of these pathways are diverse and can influence various cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with the target kinase and the subsequent changes in the kinase’s activity. These effects can vary widely, influencing various cellular processes .
properties
IUPAC Name |
3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c17-14-7-6-12(9-15(14)18)16(21)19-10-13(20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRSXOASDMVMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)
![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

![N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide](/img/structure/B3013200.png)


![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)
![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)